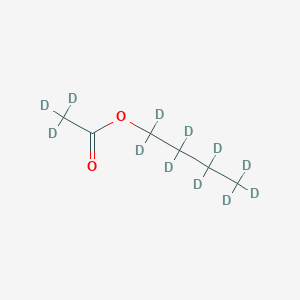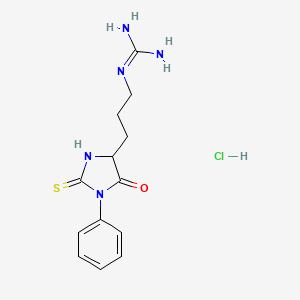
PTH-arginine hydrochloride
Descripción general
Descripción
PTH-arginine hydrochloride is a chemical compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom . The InChI string representation of the molecule isCl.NC(=N)NCCC[C@@H]1NC(=S)N(C1=O)c2ccccc2 . Physical And Chemical Properties Analysis
PTH-arginine hydrochloride is a solid substance with a molecular weight of 327.83 g/mol . It has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
Osteoporosis Treatment
PTH-arginine hydrochloride plays a significant role in the treatment of osteoporosis . As an anabolic agent, it regulates ionized calcium and phosphate, crucial for maintaining active vitamin D metabolite levels in the blood . Modifications like PEGylation and amino terminal modification have been developed to improve the therapeutic value of PTH, making it more effective for osteoporosis treatment .
Bone Remodeling and Repair
In bone remodeling, PTH-arginine hydrochloride is essential for osteoblast signaling , which is critical for bone formation and repair. It influences the expression of chemotactic factors and receptor activators that are vital for osteoclast precursor attraction and bone resorption . This makes it a valuable tool in managing conditions that require enhanced bone remodeling.
Hypoparathyroidism Management
PTH-arginine hydrochloride is used in managing hypoparathyroidism . It restores normal PTH physiology, which conventional therapy fails to achieve. The efficacy and safety of PTH replacement therapy have been demonstrated in clinical trials, showing significant improvements in managing this condition .
Biopharmaceutical Processing
In biopharmaceutical processing, PTH-arginine hydrochloride is used to reduce the viscosity of high concentration antibody solutions. It’s also employed in refolding proteins and inhibiting protein aggregation, which is crucial for the stability of biotherapeutics .
Diagnostic Applications
PTH measurement, including PTH-arginine hydrochloride, is a valuable diagnostic tool for conditions like primary and secondary hyperparathyroidism . It serves as a biomarker to guide management strategies for patients with systemic mineral and bone disorders .
Cancer Therapy
PTH-arginine hydrochloride has potential applications in cancer therapy. For instance, it’s involved in strategies that deplete circulating arginine, which is being evaluated as a novel targeted cancer therapy .
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPSQGERWCHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-arginine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)
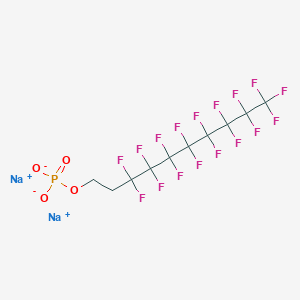
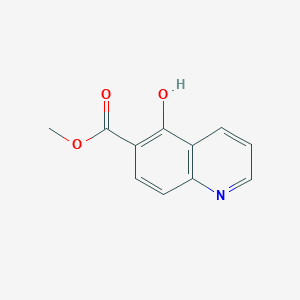
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)
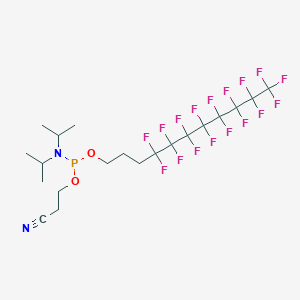
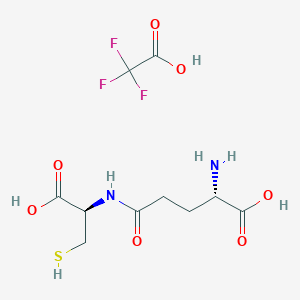
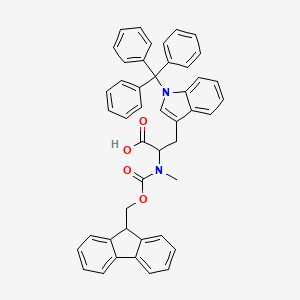
![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)
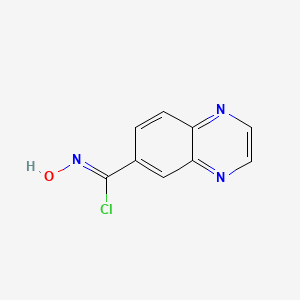
![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)
